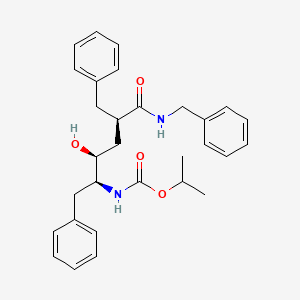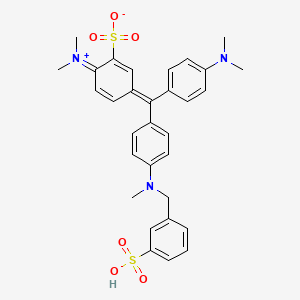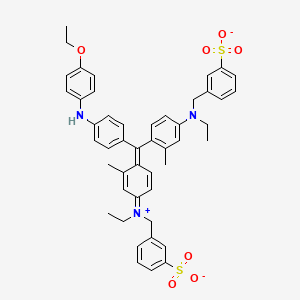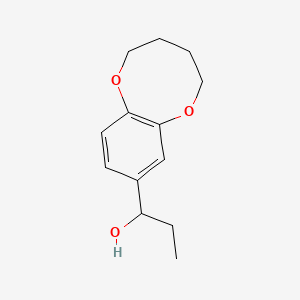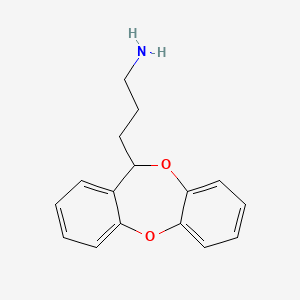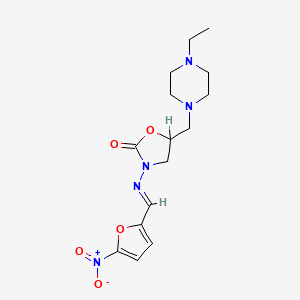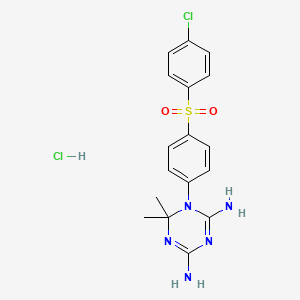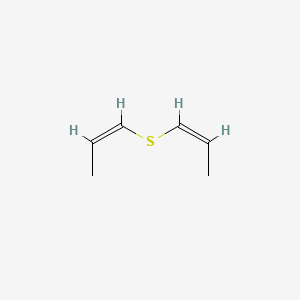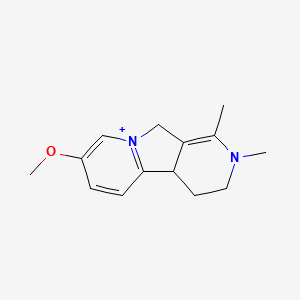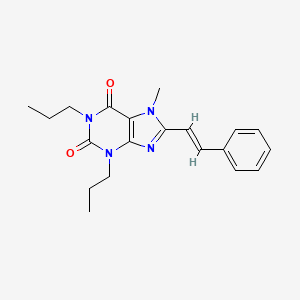
(E)-7-Methyl-1,3-dipropyl-8-styrylxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-7-Methyl-1,3-dipropyl-8-styrylxanthine is a synthetic xanthine derivative known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a styryl group attached to the xanthine core. Xanthine derivatives are well-known for their biological activities, particularly as adenosine receptor antagonists.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7-Methyl-1,3-dipropyl-8-styrylxanthine typically involves the condensation of 7-methyl-1,3-dipropylxanthine with a suitable styryl precursor under specific reaction conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-7-Methyl-1,3-dipropyl-8-styrylxanthine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the styryl group or other parts of the molecule.
Substitution: The xanthine core allows for substitution reactions, particularly at the methyl and propyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the xanthine core.
Applications De Recherche Scientifique
(E)-7-Methyl-1,3-dipropyl-8-styrylxanthine has several scientific research applications:
Chemistry: Used as a model compound for studying xanthine derivatives and their reactivity.
Biology: Investigated for its potential as an adenosine receptor antagonist, which can influence various physiological processes.
Medicine: Explored for its potential therapeutic effects, particularly in neurological and cardiovascular disorders.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (E)-7-Methyl-1,3-dipropyl-8-styrylxanthine primarily involves its interaction with adenosine receptors. By binding to these receptors, the compound can inhibit the effects of adenosine, leading to various physiological responses. The molecular targets include A1, A2A, A2B, and A3 adenosine receptors, which are involved in processes such as neurotransmission, vasodilation, and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant effects.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.
Pentoxifylline: A xanthine derivative with vasodilatory properties.
Uniqueness
(E)-7-Methyl-1,3-dipropyl-8-styrylxanthine is unique due to its styryl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other xanthine derivatives and contributes to its specific interactions with adenosine receptors.
Propriétés
Numéro CAS |
141807-86-5 |
|---|---|
Formule moléculaire |
C20H24N4O2 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
7-methyl-8-[(E)-2-phenylethenyl]-1,3-dipropylpurine-2,6-dione |
InChI |
InChI=1S/C20H24N4O2/c1-4-13-23-18-17(19(25)24(14-5-2)20(23)26)22(3)16(21-18)12-11-15-9-7-6-8-10-15/h6-12H,4-5,13-14H2,1-3H3/b12-11+ |
Clé InChI |
WDTJCQXFAJILPY-VAWYXSNFSA-N |
SMILES isomérique |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC=CC=C3)C |
SMILES canonique |
CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



